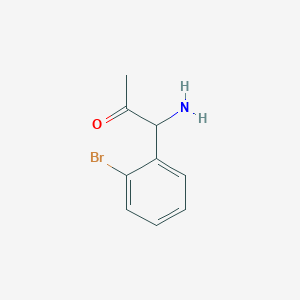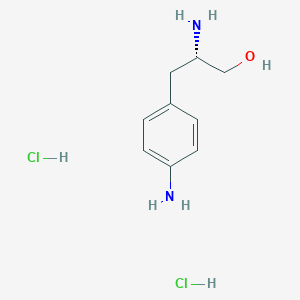
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is a dihydrochloride salt form of a chiral amino alcohol, which contains both amine and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride typically involves the reduction of the corresponding nitro compound followed by the resolution of the racemic mixture. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of both amine and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)propan-1-ol
- (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol
- (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol
Uniqueness
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is unique due to the presence of two amine groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research applications, particularly in the development of pharmaceuticals and biochemical studies.
Propriétés
Formule moléculaire |
C9H16Cl2N2O |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |
Clé InChI |
MNESMDQNEBFRLD-WWPIYYJJSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](CO)N)N.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(CO)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


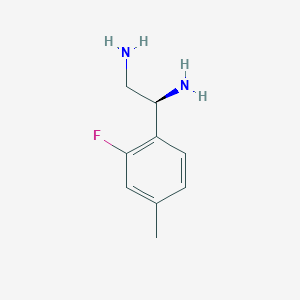
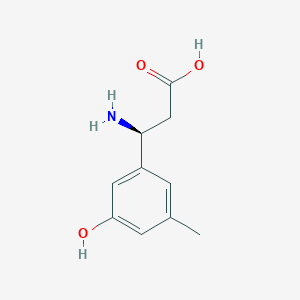


![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)
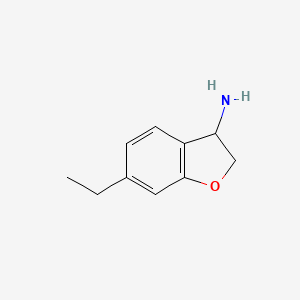
![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
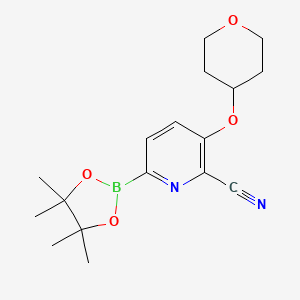
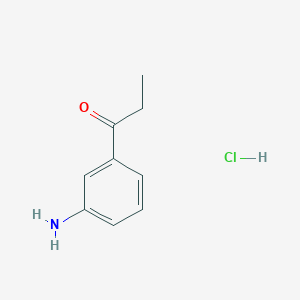


![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)

